Cas no 80-22-8 (Benzenesulfonamide,3-amino-N-butyl-4-methoxy-)
Benzenesulfonamide,3-amino-N-butyl-4-methoxy- Chemical and Physical Properties
Names and Identifiers
-
- Benzenesulfonamide,3-amino-N-butyl-4-methoxy-
- 3-AMINO-N-BUTYL-4-METHOXYBENZENESULFONAMIDE
- N-N-BUTYL-3-AMINO-4-METHOXYBENZENESULFONAMIDE
- Azoene Fast Red PDC Base
- Benzenesulfonamide,3-amino-N-butyl-4-methoxy
- Fast Ponceau L Base
- Fast Red Base SW
- Fast Red PDC Base
- Fast red pdc salt
- Fast Red Ponceau L base
- Fast Red SW Base
- Fast Red SW Special Base
- Red PDC Base
- AI3-50074
- 3-Amino-N-butyl-4-methoxybenzenesulphonamide
- C.I. 37151
- Azoic diazo component 25, base
- DTXSID2058831
- NSC-50673
- C.I. Azoic Diazo Component 14
- N1-Butyl-4-methoxymetanilamide
- N'-n-Butyl-3-amino-4-methoxybenzenesulfonamide
- NSC50673
- EINECS 201-261-5
- Benzenesulphonamide, 3-amino-N-butyl-4-methoxy-
- Hiltonil Fast Red PDC Base
- 3-Amino-N-butyl-4-methoxybenzenesulfonamide #
- FT-0631356
- AKOS009239390
- 5G52QW89UP
- NS00021366
- NSC 50673
- Benzenesulfonamide, 3-amino-N-butyl-4-methoxy-
- N'-Butyl-4-methoxymetanilamide
- 80-22-8
- 2-Anisidine-4-sulfobutylamide
- XOIMPHNXVTYJAB-UHFFFAOYSA-N
- UNII-5G52QW89UP
- SCHEMBL8777734
- Metanilamide, N1-butyl-4-methoxy-
-
- Inchi: 1S/C11H18N2O3S/c1-3-4-7-13-17(14,15)9-5-6-11(16-2)10(12)8-9/h5-6,8,13H,3-4,7,12H2,1-2H3
- InChI Key: XOIMPHNXVTYJAB-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=C(C=1)N)OC)(NCCCC)(=O)=O
Computed Properties
- Exact Mass: 258.10400
- Monoisotopic Mass: 258.10381361g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 313
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 89.8Ų
Experimental Properties
- PSA: 89.80000
- LogP: 3.40870
Benzenesulfonamide,3-amino-N-butyl-4-methoxy- Customs Data
- HS CODE:2928000090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
Benzenesulfonamide,3-amino-N-butyl-4-methoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| City Chemical | 530D-5GM |
Fast Red Base PDC |
80-22-8 | biologicalstain | 5gm |
$49.58 | 2023-09-19 | |
| City Chemical | 531D-5GM |
Fast Red Salt PDC |
80-22-8 | biologicalstain | 5gm |
$52.20 | 2023-09-19 |
Benzenesulfonamide,3-amino-N-butyl-4-methoxy- Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on Benzenesulfonamide,3-amino-N-butyl-4-methoxy-
Benzenesulfonamide,3-amino-N-butyl-4-methoxy- (CAS No. 80-22-8): A Comprehensive Overview in Modern Chemical Research
Benzenesulfonamide,3-amino-N-butyl-4-methoxy- is a significant compound in the field of pharmaceutical and chemical research, characterized by its unique structural and functional properties. With a CAS number of 80-22-8, this molecule has garnered attention for its potential applications in drug development and material science. This article provides an in-depth exploration of the compound, its synthesis, applications, and the latest research findings that highlight its importance in contemporary chemical studies.
The molecular structure of Benzenesulfonamide,3-amino-N-butyl-4-methoxy- consists of a benzene ring substituted with a sulfonamide group at the 4-position and an amino group at the 3-position, linked to a butyl chain. The presence of the methoxy group at the 4-position further enhances its reactivity and utility in various chemical reactions. This configuration makes it a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules.
In recent years, there has been a growing interest in sulfonamide derivatives due to their broad spectrum of biological activities. The sulfonamide moiety is known for its ability to interact with biological targets such as enzymes and receptors, making it a valuable scaffold for drug design. Specifically, Benzenesulfonamide,3-amino-N-butyl-4-methoxy- has been investigated for its potential as an intermediate in the synthesis of bioactive molecules that exhibit antimicrobial, anti-inflammatory, and anticancer properties.
The synthesis of Benzenesulfonamide,3-amino-N-butyl-4-methoxy- typically involves multi-step organic reactions starting from commercially available precursors. One common synthetic route involves the sulfonylation of 4-methoxybenzaldehyde followed by reductive amination with butylamine. This method leverages the reactivity of the aldehyde group to form a Schiff base, which is subsequently converted into the sulfonamide derivative through oxidation and hydrolysis.
The latest research on Benzenesulfonamide,3-amino-N-butyl-4-methoxy- has focused on its role as a key intermediate in the development of novel therapeutic agents. For instance, studies have demonstrated its utility in generating sulfonamide-based inhibitors targeting bacterial enzymes such as dihydropteroate synthase (DHPS), which is crucial for folic acid biosynthesis in bacteria. By inhibiting this enzyme, these compounds can exhibit potent antibacterial activity.
In addition to its pharmaceutical applications, Benzenesulfonamide,3-amino-N-butyl-4-methoxy- has shown promise in material science. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in coordination chemistry. These complexes have potential applications as catalysts or sensors due to their tunable electronic properties.
The chemical reactivity of Benzenesulfonamide,3-amino-N-butyl-4-methoxy- also makes it a valuable tool for exploring new synthetic methodologies. Researchers have utilized this compound to develop novel catalytic systems that facilitate cross-coupling reactions, which are essential for constructing complex organic molecules. Such advancements contribute to the broader field of synthetic chemistry by providing efficient and sustainable routes to target molecules.
Evaluation of the compound's pharmacological properties has revealed interesting insights into its biological activity. Preclinical studies have indicated that derivatives of this molecule exhibit significant inhibitory effects on various enzymatic targets relevant to human health conditions. These findings underscore the importance of further exploration into sulfonamide-based therapeutics and highlight the potential of Benzenesulfonamide,3-amino-N-butyl-4-methoxy- as a lead compound for drug discovery programs.
The structural versatility of Benzenesulfonamide,3-amino-N-butyl-4-methoxy- allows for modifications that can fine-tune its biological activity. By introducing additional functional groups or altering the length and nature of side chains, researchers can generate libraries of compounds with tailored properties. This approach is particularly useful in high-throughput screening campaigns aimed at identifying lead candidates for further development.
In conclusion, Benzenesulfonamide,3-amino-N-butyl-4-methoxy-, identified by CAS number 80-22-8, represents a fascinating molecule with diverse applications in pharmaceuticals and materials science. Its unique structural features make it a valuable intermediate in organic synthesis and a promising candidate for developing novel therapeutic agents. The ongoing research into this compound underscores its significance in modern chemical investigations and highlights future directions for exploration and innovation.
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